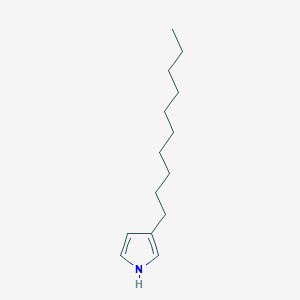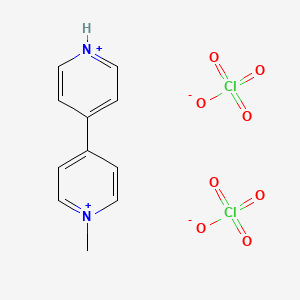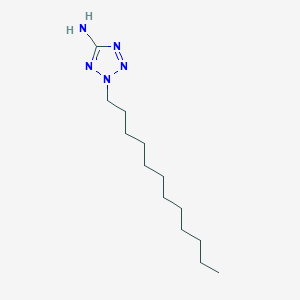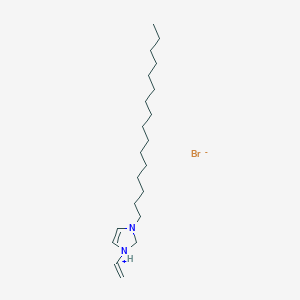![molecular formula C7H10ClN5O2S B14282032 Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro- CAS No. 131748-65-7](/img/structure/B14282032.png)
Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group, a thiazole ring, and a nitro group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable thiourea derivative with a halogenated acetic acid derivative under acidic conditions.
Introduction of the Guanidine Group: The guanidine group is introduced by reacting the thiazole derivative with a suitable guanidine precursor, such as N,N-dimethylguanidine, under basic conditions.
Nitration: The final step involves the nitration of the guanidine-thiazole intermediate using a nitrating agent, such as nitric acid, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- is typically carried out in large-scale reactors with precise control over reaction parameters. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors are used to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Amine derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with the chlorine atom replaced by other functional groups.
Aplicaciones Científicas De Investigación
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Modulate Signaling Pathways: Affect signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- can be compared with other similar compounds, such as:
Guanidine Derivatives: Compounds with similar guanidine groups but different substituents, such as N,N-dimethylguanidine or N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethylguanidine.
Thiazole Derivatives: Compounds with similar thiazole rings but different functional groups, such as 2-chloro-5-thiazolylmethyl derivatives.
Nitro Compounds: Compounds with similar nitro groups but different core structures, such as nitrobenzene or nitroimidazole derivatives.
The uniqueness of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- lies in its combination of the guanidine group, thiazole ring, and nitro group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
131748-65-7 |
|---|---|
Fórmula molecular |
C7H10ClN5O2S |
Peso molecular |
263.71 g/mol |
Nombre IUPAC |
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,1-dimethyl-3-nitroguanidine |
InChI |
InChI=1S/C7H10ClN5O2S/c1-12(2)7(11-13(14)15)10-4-5-3-9-6(8)16-5/h3H,4H2,1-2H3,(H,10,11) |
Clave InChI |
QOCXQTBNEGILPH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
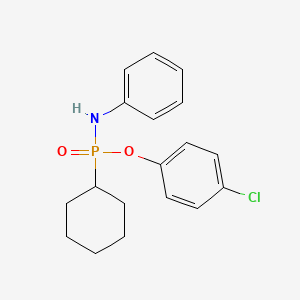
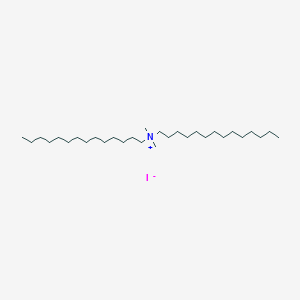
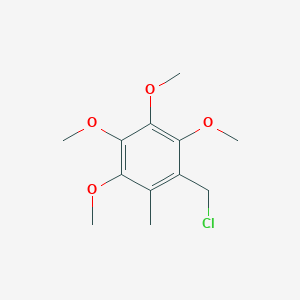
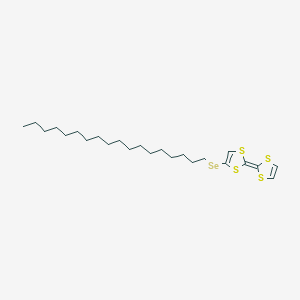
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
